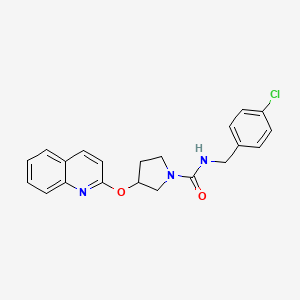

N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWQALFIRYVPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Attachment of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a halogenated pyrrolidine intermediate.

Introduction of the Chlorobenzyl Group: The final step involves the coupling of the chlorobenzyl group to the pyrrolidine-quinoline intermediate through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinoline ring or other reducible functional groups.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in material science could lead to the creation of advanced polymers, coatings, or other functional materials.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine-1-carboxamide derivatives.

Table 1: Structural and Molecular Comparison

Key Observations:

Aromatic vs. Fluorinated Substituents: The quinoline group in the target compound contrasts with fluoropyrimidine in analogs (e.g., CAS: 2034246-39-2). Quinoline’s extended π-system may enhance binding to aromatic-rich biological targets (e.g., kinases), whereas fluoropyrimidine could improve metabolic stability . The 4-chlorobenzyl group in the target compound differs from 4-ethoxyphenyl or 4-methoxybenzyl in analogs, which may alter electronic properties and solubility .

Molecular Weight and Complexity :

- The target compound (381.9 g/mol) is larger than simpler analogs like N-(4-chlorophenyl)pyrrolidine-1-carboxamide (240.7 g/mol), reflecting its additional aromatic and benzyl substituents .

- Bulkier groups (e.g., naphthalen-1-ylmethyl in CAS: 2034501-17-0) increase molecular weight but may reduce bioavailability due to steric hindrance .

Crystallographic and Conformational Data: N-(4-Chlorophenyl)pyrrolidine-1-carboxamide () adopts an envelope conformation in its pyrrolidine ring, stabilized by intermolecular N–H⋯O hydrogen bonds. This contrasts with the target compound, where the quinoline and benzyl groups likely introduce conformational rigidity .

Implications for Drug Design

- Quinoline vs. Pyrimidine: The quinoline moiety may confer distinct target selectivity (e.g., antiparasitic activity) compared to fluoropyrimidine derivatives, which are often explored in oncology .

- Chlorobenzyl vs. Methoxy/Ethoxy Groups : The electron-withdrawing chlorine atom in the target compound could enhance stability under oxidative conditions relative to electron-donating methoxy/ethoxy groups .

- Role of Fluorine : Fluorinated analogs (e.g., CAS: 2034246-39-2) may exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .

Biological Activity

N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article outlines its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a chlorobenzyl group and a quinolin-2-yloxy moiety. Its structural formula can be represented as follows:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, derivatives of quinolone compounds have demonstrated potent activity against various bacterial strains, including resistant ones .

| Compound | Activity | Mechanism |

|---|---|---|

| A-60969 | Strong | DNA gyrase inhibitor |

| This compound | Potential | Similar mechanism expected |

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives. For example, certain quinoline-based compounds have shown effectiveness in inhibiting viral replication through interference with viral enzymes and host cell interactions . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to share similar pathways.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in nucleic acid synthesis.

- Disruption of Cellular Processes : By targeting specific cellular pathways, it may disrupt the normal replication cycle of bacteria and viruses.

Study 1: Inhibition of DNA Gyrase

A study focusing on pyrrolidine derivatives found that modifications at the 2-position significantly affected antibacterial efficacy. This suggests that similar modifications in this compound could enhance its potency against resistant bacterial strains .

Study 2: Antiviral Screening

In a recent evaluation of quinoline derivatives, compounds were tested for their ability to inhibit viral replication in cell cultures. The findings indicated that structural modifications can lead to improved biological activity, suggesting that this compound might also exhibit promising results in antiviral applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-chlorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including nucleophilic substitution (to attach the chlorobenzyl group), condensation (for the quinolin-2-yloxy moiety), and cyclization to form the pyrrolidine ring. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Catalysts : Use of palladium catalysts for coupling reactions or acid/base conditions for cyclization .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., chlorobenzyl proton shifts at ~4.5 ppm, quinoline aromatic signals at 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in solid-state forms .

Q. What structural features influence the compound’s interaction with biological targets?

- The 4-chlorobenzyl group enhances lipophilicity and target binding via hydrophobic interactions .

- The quinolin-2-yloxy moiety participates in π-π stacking and hydrogen bonding with enzyme active sites .

- The pyrrolidine ring ’s conformation affects bioavailability; substitutions at the 3-position optimize steric compatibility with targets .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Standardized assays : Use uniform protocols (e.g., enzyme inhibition assays with ATP concentrations fixed at 10 µM) to minimize variability .

- Meta-analysis : Compare IC50 values across studies, adjusting for cell-line specificity (e.g., GTL-16 gastric carcinoma vs. HEK293 models) .

- Dose-response curves : Validate activity thresholds using ≥3 independent replicates to distinguish artifacts from true effects .

Q. What strategies improve bioavailability for analogs of this compound?

- Linker modifications : Replace the pyrrolidine carboxamide with a bioisostere (e.g., piperazine) to reduce metabolic clearance .

- Prodrug approaches : Introduce ester groups at the quinoline oxygen to enhance solubility and in vivo stability .

- Pharmacokinetic profiling : Conduct rodent studies to assess AUC and Cmax, optimizing dosing regimens .

Q. How can computational modeling predict the compound’s mechanism of action?

- Molecular docking : Use Surflex-Dock to simulate binding to kinase domains (e.g., Met kinase) and identify key residues (e.g., Lys111 and Asp1224 interactions) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to evaluate binding free energy (ΔG < -8 kcal/mol suggests high affinity) .

Q. What experimental approaches characterize solid-state forms and their impact on activity?

- X-ray Powder Diffraction (XRPD) : Differentiate polymorphs (e.g., Form I vs. II) by distinct 2θ peaks .

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks at 215°C vs. 228°C) .

- Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF vs. FeSSIF) to correlate form with bioavailability .

Q. How are synthetic impurities controlled during large-scale production?

- In-process monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates and by-products (e.g., unreacted chlorobenzyl precursors) .

- Design of Experiments (DoE) : Optimize temperature (60–80°C) and stoichiometry (1.2 eq. quinoline derivative) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.